molecular formula C30H39NO2 B12670388 Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)- CAS No. 148240-69-1

Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)-

Cat. No.: B12670388
CAS No.: 148240-69-1
M. Wt: 445.6 g/mol
InChI Key: VQWGCFKMUFNLIK-LVZFUZTISA-N
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Description

Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves several established protocols, such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These may include multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly catalysts. Microwave and ultraviolet irradiation-promoted synthesis are also utilized to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The specific mechanism of action for Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)- would depend on its structural features and the nature of its interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)- is unique due to the presence of both dodecyloxy and methoxyphenyl groups. These substituents may enhance its lipophilicity, bioavailability, and potential biological activities compared to other quinoline derivatives .

Properties

CAS No.

148240-69-1

Molecular Formula

C30H39NO2

Molecular Weight

445.6 g/mol

IUPAC Name

2-[(E)-2-(4-dodecoxy-3-methoxyphenyl)ethenyl]quinoline

InChI

InChI=1S/C30H39NO2/c1-3-4-5-6-7-8-9-10-11-14-23-33-29-22-18-25(24-30(29)32-2)17-20-27-21-19-26-15-12-13-16-28(26)31-27/h12-13,15-22,24H,3-11,14,23H2,1-2H3/b20-17+

InChI Key

VQWGCFKMUFNLIK-LVZFUZTISA-N

Isomeric SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC

Origin of Product

United States

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